{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol
Overview
Description
“{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol” is a chemical compound with the CAS Number: 1038724-53-6. It has a molecular weight of 288.32 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is {3-fluoro-4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}methanol. The InChI code is 1S/C15H17FN4O/c16-13-10-12(11-21)2-3-14(13)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10,21H,6-9,11H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.32. It is a powder that is stored at room temperature .Mechanism of Action
Target of action
Indole and pyrimidine derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the molecule.
Mode of action
The interaction of these compounds with their targets can lead to various changes in cellular function. For example, some indole and pyrimidine derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
These compounds can affect various biochemical pathways, depending on their specific targets. For example, some indole derivatives have been found to inhibit the influenza A virus .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can vary widely. Factors such as the compound’s lipophilicity can influence its ability to diffuse into cells .
Result of action
The molecular and cellular effects of these compounds can include changes in cell growth, differentiation, migration, and metabolism .
Biochemical Analysis
Biochemical Properties
{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to bind to certain receptor sites, influencing the activity of enzymes such as cytochrome P450 . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of enzymes. Additionally, this compound can modulate the activity of proteins involved in signal transduction pathways, thereby affecting cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling cascades, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect metabolic pathways by modulating the activity of key metabolic enzymes, resulting in altered levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound binds to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For example, it can inhibit the activity of cytochrome P450 enzymes, resulting in altered drug metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted. The effects on metabolic flux and metabolite levels depend on the activity of these enzymes and the availability of cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be directed to the mitochondria, affecting mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
[3-fluoro-4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-13-10-12(11-21)2-3-14(13)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10,21H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQDGQPDMFMKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)CO)F)C3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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